molecular formula C18H22N2O3S B14937806 N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide

N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide

Katalognummer: B14937806
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: CNFZOQMIBZJSMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide is an organic compound that features a benzyl group, a methyl group, and a sulfonamide group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide typically involves the reaction of N-methylbenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. Additionally, the benzyl and methyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and provides unique opportunities for its use in various applications .

Eigenschaften

Molekularformel

C18H22N2O3S

Molekulargewicht

346.4 g/mol

IUPAC-Name

N-benzyl-N-methyl-3-[(4-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C18H22N2O3S/c1-15-8-10-17(11-9-15)24(22,23)19-13-12-18(21)20(2)14-16-6-4-3-5-7-16/h3-11,19H,12-14H2,1-2H3

InChI-Schlüssel

CNFZOQMIBZJSMA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N(C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.